
(3,3-Dimethoxycyclobutyl)methanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "(3,3-Dimethoxycyclobutyl)methanol" often involves the reaction of cyclobutene derivatives with methanol under specific conditions to form various methoxy-containing cyclobutyl compounds. For instance, the thermal reaction of phenylcyclobutadienoquinone with methanol results in compounds with dimethoxy substitutions, demonstrating a method for introducing methoxy groups into the cyclobutyl ring (Mallory & Roberts, 1961)1.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives, including those similar to "(3,3-Dimethoxycyclobutyl)methanol", has been examined through methods such as X-ray crystallography. These studies reveal that the cyclobutane ring can adopt a slightly distorted square-planar arrangement, indicating the influence of substituents on the ring's planarity and overall molecular geometry (Shabir et al., 2020)2.
Chemical Reactions and Properties
Reactivity studies of related cyclobutyl methanol compounds show that they can undergo various chemical reactions, including photocycloaddition, leading to the formation of cyclobutane rings, which are crucial intermediates in the synthesis of potential drugs and synthetic intermediates (O'Hara et al., 2019)3. The selective oxidation of methanol to produce dimethoxymethane over specific catalysts highlights the importance of surface acidity in controlling the product distribution and enhancing condensation reactions (Fu & Shen, 2007)4.
Physical Properties Analysis
The physical properties of cyclobutyl derivatives are significantly influenced by their molecular structure. For example, the planarity of the cyclobutane ring and the presence of methoxy groups affect the compound's boiling point, melting point, and solubility in organic solvents. However, specific data on "(3,3-Dimethoxycyclobutyl)methanol" require further research.
Chemical Properties Analysis
The chemical properties, including reactivity and stability of "(3,3-Dimethoxycyclobutyl)methanol" and its derivatives, are determined by the cyclobutane core's strain and the electron-donating effects of the methoxy groups. These factors influence the compound's participation in cycloaddition reactions, its susceptibility to photolysis, and its behavior in oxidation-reduction reactions.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis : Ruthenium trichloride (RuCl3) has been identified as an efficient catalyst in the synthesis of dimethoxymethane from methanol, using molecular oxygen as the sole oxidant. This process highlights the potential of methanol as a feedstock in chemical synthesis and the role of catalysts like RuCl3 in facilitating these reactions (Li Meilan et al., 2015).
Photolysis Studies : The photolysis of various cyclobutanone derivatives in methanol was investigated, revealing the formation of compounds like dimethyl cyclobutanedicarboxylate. This study sheds light on the reaction mechanisms of these compounds under specific conditions (F. Toda et al., 1973).
Chemical Industry Applications : Dimethoxymethane (DMM), produced from the reaction of methanol and formaldehyde, finds applications in industries like paints, perfumes, pharmacy, and fuel additives. The review highlights various catalysts and parameters influencing DMM production from methanol, emphasizing the sustainability aspect of using bio-methanol derived from biomass gasification (Kaew-arpha Thavornprasert et al., 2016).
Electrochemical Functionalization of Olefins : Research on the electrolysis of different olefins in methanol has provided insights into the products formed under various conditions, enhancing our understanding of electrochemical reactions in organic chemistry (R. Brettle & J. Sutton, 1975).
Methanol in Solvent Dynamics : The impact of methanol on lipid dynamics was studied using small angle neutron scattering. Methanol, a common solubilizing agent for transmembrane proteins/peptides, showed significant effects on lipid transfer and flip-flop kinetics, highlighting its influence in biological and synthetic membrane studies (Michael H. L. Nguyen et al., 2019).
Methanol in Chemical Synthesis : Various studies have explored the use of methanol as a hydrogen source and C1 synthon in chemical synthesis, including selective N-methylation of amines and transfer hydrogenation of nitroarenes using RuCl3 catalysts. This research demonstrates the versatility of methanol in organic synthesis (Naina Sarki et al., 2021).
Safety and Hazards
The safety information for “(3,3-Dimethoxycyclobutyl)methanol” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P305, P338, P351 , which provide guidance on how to handle the compound safely.
Propiedades
IUPAC Name |
(3,3-dimethoxycyclobutyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-9-7(10-2)3-6(4-7)5-8/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZLOPBUFOFNKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00440629 | |
| Record name | (3,3-dimethoxycyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethoxycyclobutyl)methanol | |
CAS RN |
175021-11-1 | |
| Record name | (3,3-dimethoxycyclobutyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00440629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3,3-dimethoxycyclobutyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one](/img/structure/B65638.png)

![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)
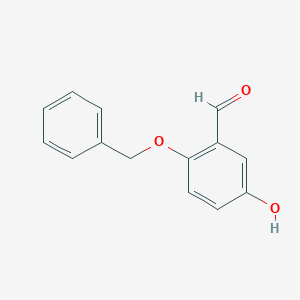


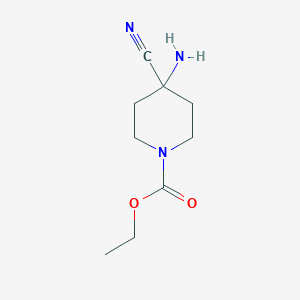
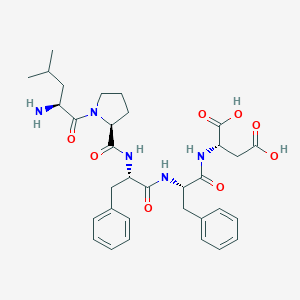

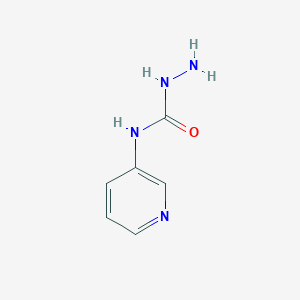
![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)
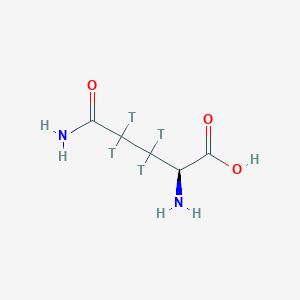

![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)